Eurycomanol

Beschreibung

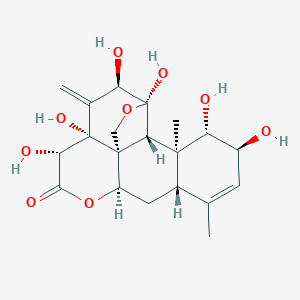

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,4R,5R,7R,8R,11R,13S,16S,17S,18S,19R)-4,5,7,8,16,17-hexahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9-14,16,21-24,26-27H,2,5-6H2,1,3H3/t9-,10-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHFGJSVJHRLFM-KKSWBDSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-28-3 | |

| Record name | Eurycomanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eurycomanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Eurycomanol's Mechanism of Action in Hyperuricemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with kidney and cardiovascular diseases. Eurycomanol, a major quassinoid compound isolated from the medicinal plant Eurycoma longifolia, has emerged as a promising natural therapeutic agent for managing hyperuricemia. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-hyperuricemic effects of this compound. The primary modes of action include the promotion of uric acid excretion through the modulation of key renal and intestinal urate transporters and the inhibition of hepatic purine synthesis. Furthermore, this document details the experimental protocols for key assays and presents quantitative data from preclinical studies in structured tables. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Mechanisms of Action

This compound exerts its anti-hyperuricemic effects through a dual mechanism: enhancing uric acid excretion and reducing its production.

Promotion of Uric Acid Excretion

This compound modulates the expression and function of several critical urate transporters in the kidneys and intestines, leading to increased uric acid clearance. In hyperuricemic animal models, oral administration of this compound (5-20 mg/kg) has been shown to significantly increase the 24-hour clearance of uric acid.[1][2]

-

Renal Urate Transporters: The kidneys are the primary organs for uric acid excretion. This compound influences the following key renal transporters:

-

Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9): These are the main transporters responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[3] this compound treatment has been observed to down-regulate the protein expression of both URAT1 and GLUT9 in the kidneys of hyperuricemic mice.[2][3] This inhibition of reabsorption leads to greater excretion of uric acid in the urine.

-

ATP-binding Cassette Transporter G2 (ABCG2), Organic Anion Transporter 1 (OAT1), and Sodium-Dependent Phosphate Transport Protein 1 (NPT1): These transporters are involved in the secretion of uric acid into the renal tubules. This compound has been shown to up-regulate the expression of ABCG2 and NPT1, further promoting uric acid elimination.[1][2][3] While some studies indicate no significant effect on OAT1 expression by the whole extract, this compound itself is suggested to modulate it.[1][3]

-

-

Intestinal Urate Transporters: The intestines also contribute to uric acid excretion. This compound has been found to modulate intestinal urate transporters, including ABCG2, contributing to overall uric acid homeostasis.[1][2]

Reduction of Purine Synthesis

In addition to enhancing excretion, this compound also acts on the liver to reduce the endogenous production of purines, the precursors of uric acid.

-

Phosphoribosyl Pyrophosphate Synthetase (PRPS): This enzyme plays a crucial role in the de novo synthesis of purines. This compound has been shown to decrease the expression of PRPS in the liver of hyperuricemic mice, thereby inhibiting a key step in uric acid production.[1][2]

Anti-Inflammatory Effects

While the primary focus is on its urate-lowering effects, the inflammatory component of gout is a critical therapeutic target. Though research on this compound's direct anti-inflammatory action in gout is still developing, related compounds from Eurycoma longifolia have demonstrated inhibitory effects on key inflammatory pathways.

-

NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. While a related compound, eurycomanone, has been shown to inhibit the NF-κB signaling pathway, the direct effects of this compound on this pathway in the context of gouty inflammation require further investigation.[4][5]

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated by monosodium urate (MSU) crystals, triggers the release of pro-inflammatory cytokines like IL-1β, a key mediator of gouty flares. The potential of this compound to modulate NLRP3 inflammasome activation is a promising area for future research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in Hyperuricemic Mice

| Parameter | Animal Model | Treatment Group | Dosage (p.o.) | Observation | Reference |

| Serum Uric Acid | Potassium oxonate and adenine-induced hyperuricemic mice | This compound | 5-20 mg/kg | Significantly decreased serum uric acid levels.[1][2] | [1][2] |

| 24h Uric Acid Clearance | Potassium oxonate and adenine-induced hyperuricemic mice | This compound | 5-20 mg/kg | Significantly increased 24-hour uric acid clearance.[1][2] | [1][2] |

| Plasma Uric Acid | Potassium oxonate-induced hyperuricemic mice | This compound | 20 mg/kg | Significantly reduced plasma uric acid levels at 4 hours post-administration.[3] | [3] |

Table 2: Effect of this compound on Urate Transporter and Enzyme Expression

| Target Protein | Location | Effect of this compound | Animal Model | Reference |

| URAT1 | Kidney | Down-regulation of protein expression.[2][3] | Adenine and potassium oxonate-induced hyperuricemic mice | [2][3] |

| GLUT9 | Kidney | Down-regulation of protein expression.[1][2][3] | Adenine and potassium oxonate-induced hyperuricemic mice | [1][2][3] |

| ABCG2 | Kidney & Intestine | Up-regulation of protein expression.[1][2][3] | Adenine and potassium oxonate-induced hyperuricemic mice | [1][2][3] |

| NPT1 | Kidney | Up-regulation of protein expression.[1][2][3] | Adenine and potassium oxonate-induced hyperuricemic mice | [1][2][3] |

| OAT1 | Kidney | Modulation of protein expression.[1][2] | Adenine and potassium oxonate-induced hyperuricemic mice | [1][2] |

| PRPS | Liver | Decreased expression.[1][2] | Adenine and potassium oxonate-induced hyperuricemic mice | [1][2] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Mechanism of action of this compound in reducing serum uric acid.

Experimental Workflows

Caption: General experimental workflow for evaluating this compound's efficacy.

Detailed Experimental Protocols

Potassium Oxonate and Adenine-Induced Hyperuricemia Mouse Model

This model is widely used to induce hyperuricemia and mimic the conditions of renal under-excretion.

-

Animals: Male Kunming or C57BL/6J mice (6-8 weeks old).

-

Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.

-

Model Induction:

-

Prepare a suspension of potassium oxonate (PO) and adenine in a vehicle solution (e.g., 0.5% sodium carboxymethylcellulose or 5% acacia solution).

-

Administer potassium oxonate (e.g., 250 mg/kg) and adenine (e.g., 250 mg/kg) orally (by gavage) to the mice daily for a period of 7 to 21 days.[6] The control group receives the vehicle only.

-

-

Treatment:

-

Dissolve or suspend this compound in the vehicle solution.

-

Administer this compound orally at desired doses (e.g., 5, 10, 20 mg/kg) one hour before the administration of PO and adenine.

-

A positive control group can be treated with a standard drug like benzbromarone (e.g., 50 mg/kg).

-

-

Sample Collection and Analysis:

-

Collect blood samples at specified time points via the retro-orbital plexus or tail vein.

-

Separate serum or plasma and measure uric acid levels using a commercial kit or UPLC.

-

For 24-hour urine collection, house mice in metabolic cages. Measure urine volume and uric acid concentration.

-

At the end of the experiment, euthanize the animals and collect kidney, liver, and intestine tissues for Western blot and RT-qPCR analysis.

-

In Vitro Urate Uptake Assay in hURAT1-Expressing HEK293 Cells

This assay is used to assess the direct inhibitory effect of compounds on the URAT1 transporter.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid expressing human URAT1 (hURAT1). A mock-transfected cell line (with an empty vector) serves as a negative control.

-

Cell Culture:

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells into 24-well plates at a density of approximately 2 x 10⁵ cells/well and grow to confluence.

-

-

Uptake Assay:

-

Wash the confluent cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Pre-incubate the cells with HBSS containing various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding HBSS containing [¹⁴C]-labeled uric acid (e.g., 5 µM) and the test compounds.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the radioactivity in mock-transfected cells (background uptake) from the values obtained in hURAT1-expressing cells.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by non-linear regression analysis.

-

NLRP3 Inflammasome Activation Assay in Macrophages

This protocol is for assessing the potential anti-inflammatory effects of this compound on MSU crystal-induced inflammation.

-

Cell Line: Bone marrow-derived macrophages (BMDMs) from mice or THP-1 human monocytic cells (differentiated into macrophages with PMA).

-

Priming Step:

-

Plate the macrophages in a multi-well plate.

-

Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

-

Activation and Treatment:

-

Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted IL-1β using an ELISA kit.

-

Precipitate the proteins from the supernatant and perform a Western blot to detect cleaved caspase-1 (p20 subunit).

-

Collect the cell lysates and perform a Western blot to analyze the expression of NLRP3 and pro-IL-1β.

-

Conclusion and Future Directions

This compound presents a multi-targeted approach to the management of hyperuricemia by enhancing uric acid excretion and reducing its synthesis. The preclinical data strongly support its potential as a novel therapeutic agent. Future research should focus on:

-

Determining the precise quantitative contribution of renal versus intestinal excretion to the overall urate-lowering effect of this compound.

-

Elucidating the direct effects of this compound on the NF-κB and NLRP3 inflammasome pathways in the context of acute gouty arthritis.

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and formulation.

-

Translating these promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in patients with hyperuricemia and gout.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the treatment of hyperuricemia and related conditions.

References

- 1. This compound alleviates hyperuricemia by promoting uric acid excretion and reducing purine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Eurycoma longifolia Stem Extract on Uric Acid Excretion in Hyperuricemia Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 4.3. Adenine and PO Induced Hyperuricemia Mice [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Eurycomanol: A Technical Guide to its Anti-Proliferative and Pro-Apoptotic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycomanol, a quassinoid derived from the plant Eurycoma longifolia, has garnered interest for its cytotoxic and anti-proliferative properties against various cancer cell lines. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its role in inducing apoptosis and causing cell cycle arrest. Notably, this document clarifies a critical distinction between this compound and its closely related compound, Eurycomanone. While Eurycomanone actively inhibits key pro-survival signaling pathways such as NF-κB, MAPK, and PI3K/Akt, current research indicates that this compound's anti-cancer effects are independent of these pathways. This guide summarizes the available quantitative data, presents detailed experimental protocols for assessing this compound's activity, and provides visual representations of its known cellular effects and the signaling pathways it does not appear to modulate.

Introduction

This compound is a naturally occurring quassinoid found in the roots of Eurycoma longifolia, a plant native to Southeast Asia traditionally used for various medicinal purposes. In recent years, scientific investigation has shifted towards its potential as an anti-cancer agent. Studies have demonstrated that this compound can reduce the viability of cancer cells and induce programmed cell death. A key aspect of understanding this compound's therapeutic potential lies in elucidating the specific molecular pathways through which it exerts its effects. This guide aims to consolidate the existing research on this compound, providing a clear and concise resource for researchers in oncology and drug development.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of this compound have been quantified across several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for cell viability and other relevant quantitative data.

Table 1: IC50 Values of this compound for Cell Viability

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 72 | 46.4 | [1] |

| Jurkat | T-cell Leukemia | 72 | 90.7 | [1] |

| H460 | Large Cell Lung Cancer | Not Specified | 3.22 µg/mL | [2] |

| A549 | Small Cell Lung Cancer | Not Specified | 38.05 µg/mL | [2] |

Table 2: Quantitative Analysis of this compound-Induced Apoptosis

| Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Assay Method | Reference |

| K562 | 100 | 72 | 29 | Hoechst Staining | [1] |

Table 3: IC50 Values of this compound for NF-κB Inhibition

| Cell Line | IC50 (µM) | Assay Method | Reference |

| K562 | 35.6 | Luciferase Reporter Assay | [1] |

| Jurkat | 100 | Luciferase Reporter Assay | [1] |

Note: While this compound shows some activity in the NF-κB luciferase reporter assay at high concentrations, further studies have shown it does not inhibit the phosphorylation of IκBα, a key step in the canonical NF-κB pathway.[1]

Signaling Pathway Modulation

A significant body of research has been dedicated to understanding how this compound and its related quassinoids interact with key intracellular signaling pathways that are often dysregulated in cancer.

NF-κB, MAPK, and PI3K/Akt Pathways: A Lack of Direct Modulation by this compound

Current evidence strongly suggests that this compound, unlike its counterpart Eurycomanone, does not directly inhibit the NF-κB, Mitogen-Activated Protein Kinase (MAPK), or Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[1] In studies using Jurkat cells, treatment with this compound did not prevent the phosphorylation of IκBα, a critical inhibitory protein in the NF-κB pathway.[1] Similarly, this compound treatment did not inhibit the phosphorylation of key kinases in the MAPK and PI3K/Akt pathways.[1] This indicates that the pro-apoptotic and anti-proliferative effects of this compound are likely mediated by alternative mechanisms.

Caption: Investigated signaling pathways unaffected by this compound.

Induction of Apoptosis and Cell Cycle Arrest

The primary anti-cancer mechanism of this compound appears to be the induction of apoptosis and the arrest of the cell cycle.[2][3] Studies have shown that treatment with this compound leads to an increase in the population of apoptotic cells.[1] Furthermore, it has been observed to cause cell cycle arrest, primarily at the G0/G1 and S/G2/M phases, depending on the cancer cell line.[2] The precise molecular targets of this compound that initiate these processes are still under investigation.

Caption: Known cellular effects of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.

-

Materials:

-

Adherent cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 48 or 72 hours).

-

Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Wash the plates five times with 1% acetic acid to remove excess TCA.

-

Air dry the plates completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Air dry the plates again.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

-

Apoptosis Assay (Hoechst 33342 Staining)

This method identifies apoptotic cells based on nuclear condensation and fragmentation.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Hoechst 33342 staining solution (10 mg/mL stock)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and allow them to adhere.

-

Treat cells with this compound at the desired concentrations for the specified time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

-

After treatment, wash the cells with PBS.

-

Add culture medium containing Hoechst 33342 (final concentration of 5 µg/mL) to each well and incubate for 20-30 minutes at 37°C in the dark.

-

Wash the cells again with PBS.

-

Observe the cells under a fluorescence microscope using a UV filter.

-

Quantify apoptosis by counting the percentage of cells with condensed or fragmented nuclei (pyknotic cells) compared to the total number of cells in several random fields.[5]

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

PBS

-

Ethanol, 70%, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Culture cells and treat with this compound for the desired time.

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

The DNA content of the cells will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

References

- 1. Eurycomanone and this compound from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and eurycomanone as potent inducers for cell-cycle arrest and apoptosis in small and large human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 5. StarrLab - Hoecsht Apoptosis Assay [sites.google.com]

Discovery and isolation of Eurycomanol from Eurycoma longifolia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Eurycomanol, a significant quassinoid found in the roots of Eurycoma longifolia Jack. This document details the experimental protocols for its extraction, purification, and characterization, and includes a summary of its known interactions with cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

Eurycoma longifolia, a traditional medicinal plant from Southeast Asia, is a rich source of bioactive compounds, most notably quassinoids.[1] Among these, this compound and its close derivative, Eurycomanone, have been the subject of scientific investigation for their potential pharmacological activities. This compound, a C20 quassinoid, is structurally distinct from Eurycomanone and exhibits different biological properties. This guide focuses on the established methodologies for the isolation and characterization of this compound, providing a foundational resource for researchers in natural product chemistry and drug discovery.

Extraction and Isolation of this compound

The isolation of this compound from the roots of Eurycoma longifolia is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic purification. The following protocols are based on established methodologies described in the scientific literature.[1]

Experimental Protocols

2.1.1 Plant Material and Initial Extraction

-

Plant Material Preparation: Powdered roots of Eurycoma longifolia (2 kg) are used as the starting material.[1]

-

Maceration: The powdered roots are macerated with 70% aqueous methanol at 40°C for 8 hours. This process is repeated five times to ensure the comprehensive extraction of secondary metabolites.[1]

-

Concentration: The combined aqueous methanolic extracts are filtered and then concentrated under reduced pressure at 40°C to yield a crude extract (approx. 52 g).[1]

2.1.2 Liquid-Liquid Partitioning

The crude methanolic extract is sequentially partitioned to separate compounds based on their polarity:

-

The dried extract is suspended in water.

-

Successive partitioning is performed with n-hexane, chloroform, and finally n-butanol.[1] this compound, being a polar compound, is concentrated in the n-butanol fraction.

2.1.3 Chromatographic Purification

The n-butanol fraction (5.0 g) is subjected to further purification using column chromatography:[1]

-

Column Preparation: A silica gel column (No. 9385, Merck) is prepared.[1]

-

Elution: The fraction is eluted with methanol:chloroform mixtures in successive ratios of 9:1, 7:3, and 1:1.[1]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar Rf values are pooled.[1]

-

Isolation of this compound: this compound is obtained from the third fraction pool ("Fraction 3") through repeated recrystallization with methanol.[1]

2.1.4 Final Purification (Alternative)

For higher purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) can be employed, particularly for fractions containing a mixture of closely related quassinoids. While the cited primary isolation of this compound was achieved through recrystallization, preparative HPLC is a standard method for obtaining highly pure natural products. A typical system would involve:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at approximately 235 nm.[1]

Quantitative Data

The yield of this compound can vary depending on the source of the plant material and the specifics of the extraction and purification process. The following table summarizes the yield from a specific study.

| Starting Material | Fraction | Compound | Yield (mg) |

| Powdered E. longifolia Roots (2 kg) | Crude Methanolic Extract | - | 52,000 |

| n-Butanol Fraction (5.0 g) | Fraction 3 | This compound | 16 |

Table 1: Yield of this compound from Eurycoma longifolia Roots.[1]

Characterization of this compound

The structure and purity of isolated this compound are confirmed using various spectroscopic methods.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structural elucidation of this compound.

| Spectroscopic Method | Key Data | Reference |

| ¹H NMR (400 MHz, C₅D₅N) | See detailed table below | [2] |

| ¹³C NMR (100 MHz, C₅D₅N) | See detailed table below | [2] |

| Mass Spectrometry (ESI-MS) | Purity >98% confirmed by comparison of spectroscopic data with literature.[1] | [1] |

Table 2: Spectroscopic Data for the Characterization of this compound.

Detailed NMR Data for this compound [2]

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 1 | 84.9 | 4.53 (s) |

| 2 | 72.2 | 5.26 (d, 2.0) |

| 3 | 126.4 | 6.15 (s) |

| 4 | 162.9 | |

| 5 | 46.3 | 2.65 (d, 12.0) |

| 6 | 26.1 | 1.83, 2.32 |

| 7 | 81.4 | 5.67 (d, 6.0) |

| 8 | 53.0 | 2.80 (d, 6.0) |

| 9 | 48.2 | |

| 10 | 44.9 | 2.15 (d, 12.0) |

| 11 | 76.2 | 4.81 (s) |

| 12 | 79.8 | |

| 13 | 49.3 | 3.32 (m) |

| 14 | 109.9 | |

| 15 | 174.3 | |

| 16 | 12.2 | 1.15 (d, 6.4) |

| 17 | 148.5 | |

| 18 | 119.7 | 5.65 (s), 6.12 (s) |

| 19 | 10.8 | 1.58 (s) |

| 20 | 68.1 | 4.01 (d, 12.0), 4.55 (d, 12.0) |

| 21 | 29.5 | 2.10 (m), 2.35 (m) |

Table 3: ¹H and ¹³C NMR Spectral Data for this compound.

Signaling Pathway Interactions

Studies have shown that this compound and its related compound, Eurycomanone, have different effects on cellular signaling pathways. While Eurycomanone has been found to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα, treatment with this compound did not show this inhibitory effect.[1][3] This suggests that the α,β-unsaturated ketone group present in Eurycomanone, but absent in this compound, may be crucial for NF-κB inhibition.[4] Both compounds, however, have been shown to inhibit the viability and proliferation of certain cancer cell lines, such as Jurkat and K562 human leukemia cells.[1]

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Signaling Pathway Interaction

Caption: Differential effects on the NF-κB pathway.

References

- 1. Eurycomanone and this compound from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Eurycomanone and this compound from Eurycoma longifolia Jack as regulators of signaling pathways involved in proliferation, cell death and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Eurycomanone and this compound from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation | Semantic Scholar [semanticscholar.org]

Eurycomanol's Role in Apoptosis of Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of eurycomanol, a naturally occurring quassinoid, and its significant role in inducing apoptosis in various cancer cell lines. This compound, isolated from the roots of Eurycoma longifolia Jack, has demonstrated promising anti-cancer properties by modulating key signaling pathways that lead to programmed cell death. This document consolidates quantitative data, details experimental methodologies, and visualizes the molecular mechanisms underlying this compound's apoptotic effects, offering a valuable resource for oncology research and drug discovery.

Executive Summary

This compound exhibits selective cytotoxicity against a range of cancer cells, including leukemia, lung, and breast cancer, while showing limited effects on healthy cells. Its primary mechanism of action involves the induction of apoptosis, a controlled process of cell death crucial for tissue homeostasis and the elimination of malignant cells. This guide will explore the signaling cascades influenced by this compound, present its efficacy in quantitative terms, and provide detailed protocols for replicating key experiments.

Quantitative Data on this compound's Efficacy

The anti-proliferative and apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the induction of apoptosis.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 72 | 46.4 | [1] |

| Jurkat | Acute T-cell Leukemia | 72 | 90.7 | [1] |

| H460 | Large Cell Lung Cancer | - | 3.22 µg/mL | [2][3] |

| A549 | Small Cell Lung Cancer | - | 38.05 µg/mL | [2][3] |

Table 2: Apoptosis Induction by this compound

| Cell Line | Concentration (µM) | Time (h) | Apoptotic Cells (%) | Assay | Reference |

| K562 | 100 | 72 | 29 | Hoechst Staining | [1] |

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through the modulation of intricate signaling networks. While its close analog, eurycomanone, has been shown to inhibit the NF-κB and MAPK pathways, this compound's activity on these pathways is limited.[1] However, this compound effectively induces apoptosis, suggesting it may act through alternative or downstream pathways. The intrinsic apoptotic pathway, governed by the Bcl-2 family of proteins, is a key target.

Intrinsic Apoptosis Pathway

This compound is believed to induce apoptosis by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][5] This disruption leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Caption: this compound's role in the intrinsic apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the apoptotic effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound.[6]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the complete medium.

-

Replace the medium in the wells with the this compound dilutions and incubate for 24, 48, or 72 hours. Include vehicle control (DMSO) and negative control (medium only) wells.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Hoechst Staining

This method visualizes apoptotic cells based on nuclear morphology.[1]

-

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Hoechst 33342 or 33258 staining solution

-

Fluorescence microscope

-

-

Procedure:

-

Culture cells on coverslips or in chamber slides and treat with this compound for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with the fixative solution for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Incubate the cells with Hoechst staining solution for 10-15 minutes in the dark.

-

Wash the cells with PBS to remove excess stain.

-

Mount the coverslips on microscope slides with a mounting medium.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in apoptosis.[7]

-

Materials:

-

This compound-treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in various cancer cell lines. Its ability to modulate the intrinsic apoptotic pathway highlights its promise for further investigation. Future research should focus on elucidating the complete molecular mechanism of this compound, including its potential interactions with other signaling pathways and its efficacy in in vivo models. The development of this compound or its derivatives as standalone or adjunct cancer therapies warrants continued exploration by the scientific and drug development communities.

References

- 1. Eurycomanone and this compound from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and eurycomanone as potent inducers for cell-cycle arrest and apoptosis in small and large human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. web.usm.my [web.usm.my]

The Elusive Pharmacokinetics of Eurycomanol: A Deep Dive into its Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eurycomanol, a significant quassinoid found in the roots of Eurycoma longifolia Jack, presents a complex challenge in pharmacokinetic studies. While its counterpart, eurycomanone, has been more extensively studied, data specifically detailing the bioavailability and pharmacokinetic profile of this compound remains scarce. This technical guide synthesizes the available information, drawing heavily on studies of eurycomanone to infer potential characteristics of this compound, while clearly delineating the gaps in current knowledge. The inherent instability of this compound in acidic environments appears to be a primary contributor to its poor oral bioavailability, with at least one study reporting its complete degradation in simulated gastric juices and subsequent absence in plasma following oral administration. This guide provides a comprehensive overview of the methodologies employed in the study of related compounds and lays out the known quantitative data to inform future research and development.

Introduction to this compound

This compound is a C20 quassinoid diterpene, structurally related to eurycomanone, the most abundant quassinoid in Eurycoma longifolia. These compounds are believed to be responsible for many of the plant's traditional medicinal properties, including its use as an aphrodisiac and antimalarial agent. Understanding the bioavailability and pharmacokinetics of these compounds is crucial for their development as therapeutic agents. However, the focus of most research has been on eurycomanone, leaving a significant knowledge gap concerning this compound.

Bioavailability and Pharmacokinetics: The Eurycomanone Surrogate

Due to the limited data on this compound, this section will focus on the pharmacokinetics of eurycomanone as a closely related and well-studied compound from the same plant. It is important to note that while structurally similar, the pharmacokinetic profiles of these two compounds may differ significantly.

Oral Bioavailability

Studies in animal models have consistently demonstrated the low oral bioavailability of eurycomanone. In rats, the absolute oral bioavailability of eurycomanone has been reported to be between 10.5% and 11.8%.[1] This poor bioavailability is not attributed to instability, as eurycomanone is stable under various pH conditions, but rather to poor membrane permeability and/or high first-pass metabolism.[1] In contrast, a study in mice reported a moderately high oral bioavailability of 54.9%.[2] This species-dependent variation highlights the difficulty in extrapolating animal data to humans.[2][3]

One study noted that this compound was not detected in rat plasma after oral administration of an Eurycoma longifolia extract, suggesting substantial degradation in gastric juices.[4] This finding is critical and underscores the primary challenge in the oral delivery of this compound.

Pharmacokinetic Parameters of Eurycomanone

The following tables summarize the key pharmacokinetic parameters of eurycomanone from various studies in rats and mice.

Table 1: Pharmacokinetic Parameters of Eurycomanone in Rats

| Parameter | Unit | Intravenous (IV) | Oral (PO) | Reference(s) |

| Dose | mg/kg | 1.96 (in extract) | 9.8 (in extract) | [4] |

| Cmax | µg/mL | - | 0.33 ± 0.03 | [4] |

| Tmax | h | - | 4.40 ± 0.98 | [4] |

| AUC(0→∞) | µg·h/mL | 4.78 ± 0.91 | 2.51 ± 0.28 | [4] |

| t1/2 | h | 1.00 ± 0.26 | - | [4] |

| CL | L/h/kg | 0.39 ± 0.08 | - | [4] |

| Vd | L/kg | 0.68 ± 0.30 | - | [4] |

| F | % | - | 10.5 | [4] |

| Dose | mg/kg | 1 (pure compound) | 10 (pure compound) | [2] |

| Cmax | ng/mL | - | 238.3 | [2] |

| Tmax | h | - | 2 | [2] |

| AUC(0→8h) | ng·h/mL | 365.1 | 1546.7 | [2] |

| t1/2 | h | 0.30 | - | [2] |

| CL | L/h/kg | 2.74 | - | [2] |

| Vd | L/kg | 0.95 | - | [2] |

| F | % | - | 11.8 | [2] |

| Dose | mg/kg | - | 10 (pure compound) | [5] |

| Cmax | ng/mL | - | 40.43 ± 16.08 | [5] |

| AUC(0→t) | ng·h/mL | - | 161.09 ± 37.63 | [5] |

| Dose | mg/kg | - | 2 (as eurycomanone in extract) | [5] |

| Cmax | ng/mL | - | 9.90 ± 3.97 | [5] |

| AUC(0→t) | ng·h/mL | - | 37.15 ± 6.80 | [5] |

Table 2: Pharmacokinetic Parameters of Eurycomanone in Mice

| Parameter | Unit | Intravenous (IV) | Oral (PO) | Reference(s) |

| Dose | mg/kg | 1 (pure compound) | 10 (pure compound) | [2] |

| Cmax | ng/mL | - | 334.7 | [2] |

| Tmax | h | - | 2 | [2] |

| AUC(0→8h) | ng·h/mL | 259.9 | 5651.9 | [2] |

| t1/2 | h | 0.30 | - | [2] |

| CL | L/h/kg | 3.85 | - | [2] |

| Vd | L/kg | 1.51 | - | [2] |

| F | % | - | 54.9 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the common experimental protocols used in the pharmacokinetic studies of eurycomanone.

Animal Studies

-

Animals: Male Sprague-Dawley rats and ICR mice have been commonly used.[4][2] Animals are typically fasted overnight before dosing.[2]

-

Dosing: For intravenous administration, eurycomanone (either as a pure compound or in an extract) is often dissolved in a vehicle such as a mixture of N-methyl-2-pyrrolidone (NMP) and hydroxypropyl-β-cyclodextrin (HPCD) in saline.[2] For oral administration, the compound is typically delivered via gavage.[2]

-

Sample Collection: Blood samples are collected at various time points post-dosing from the tail vein or via cardiac puncture into heparinized tubes. Plasma is then separated by centrifugation and stored at -80°C until analysis.[2]

Analytical Methods

-

Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation using acetonitrile.[2][5] An internal standard is added before precipitation to ensure accuracy. The supernatant is then evaporated and the residue is reconstituted in the mobile phase for analysis.[2]

-

Instrumentation: High-performance liquid chromatography (HPLC) with UV or fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.[4][5][6] LC-MS/MS offers higher sensitivity and specificity.

-

Chromatographic Conditions: A variety of columns and mobile phases have been employed. For instance, a hydrophilic interaction liquid chromatography (HILIC) silica column with a mobile phase of 0.1% formic acid in acetonitrile has been used for eurycomanone analysis.[5]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

Caption: Workflow of a typical in vivo pharmacokinetic study.

Factors Affecting Oral Bioavailability

Caption: Key factors influencing the oral bioavailability of a compound.

Discussion and Future Directions

The available data strongly suggest that this compound, like eurycomanone, suffers from poor oral bioavailability, with evidence pointing towards significant degradation in the stomach. This presents a major hurdle for its development as an oral therapeutic agent. Future research should focus on the following areas:

-

Specific Pharmacokinetic Studies of this compound: There is a critical need for studies designed to specifically quantify the pharmacokinetic parameters of pure this compound, potentially using parenteral administration to bypass the gastrointestinal tract and establish a baseline profile.

-

Formulation Strategies: To overcome the poor oral bioavailability, novel formulation strategies should be explored. These could include enteric coatings to protect the compound from gastric acid, or the use of absorption enhancers.

-

Metabolism Studies: Detailed in vitro and in vivo metabolism studies are required to identify the major metabolic pathways and metabolites of this compound. This will provide a more complete understanding of its disposition in the body.

-

Human Studies: Ultimately, well-designed clinical trials in humans are necessary to determine the true pharmacokinetic profile and therapeutic potential of this compound and its derivatives.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Bioavailability of Eurycomanone in Its Pure Form and in a Standardised Eurycoma longifolia Water Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of eurycomanone in rat plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tongkatali.org [tongkatali.org]

Eurycomanol: An In-depth Technical Guide on its Effects on Inflammatory Markers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycomanol, a C20 quassinoid derived from the roots of Eurycoma longifolia Jack, is a compound of interest for its potential biological activities. This technical guide provides a detailed overview of the current scientific understanding of this compound's effects on inflammatory markers, with a specific focus on its modulation of key signaling pathways. Drawing from available in vitro studies, this document summarizes quantitative data, outlines experimental methodologies, and visualizes the molecular interactions of this compound. The information presented herein is intended to support further research and development efforts in the field of inflammation and pharmacology. A notable finding from current literature is the differential activity between this compound and its related compound, eurycomanone, particularly in the context of NF-κB signaling.

Introduction

Inflammation is a complex biological response to harmful stimuli, involving a cascade of molecular and cellular events. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, play a central role in orchestrating the inflammatory response through the regulation of pro-inflammatory gene expression. Natural products are a significant source of novel chemical entities for the modulation of these pathways. This compound, a major quassinoid from Eurycoma longifolia, has been investigated for its bioactivity, particularly in comparison to its precursor, eurycomanone. This guide focuses specifically on the reported effects of isolated this compound on inflammatory markers.

Effects on the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation.[1] Studies have investigated the effect of this compound on this pathway, primarily in human leukemia cell lines.

Quantitative Data: Inhibition of NF-κB Transcriptional Activity

The inhibitory effect of this compound on TNFα-induced NF-κB transcriptional activity has been quantified using a luciferase reporter gene assay. The half-maximal inhibitory concentrations (IC₅₀) were determined in two different human leukemia cell lines, K562 and Jurkat.[1] For comparison, data for the related compound eurycomanone is also presented.

| Compound | Cell Line | IC₅₀ (µM) of NF-κB Inhibition | Reference |

| This compound | K562 | 35.6 | [1] |

| Jurkat | 100 | [1] | |

| Eurycomanone | K562 | 6.6 | [1] |

| Jurkat | 45 | [1] |

Table 1: Comparative IC₅₀ values for the inhibition of TNFα-induced NF-κB transcriptional activity.

Mechanistic Insights: IκBα Phosphorylation

A key regulatory step in the canonical NF-κB pathway is the phosphorylation and subsequent degradation of the inhibitory protein IκBα. Western blot analysis has been used to investigate the effect of this compound on this process. In TNFα-stimulated Jurkat cells, treatment with this compound did not inhibit the phosphorylation of IκBα.[1] This is a significant point of differentiation from eurycomanone, which was shown to inhibit IκBα phosphorylation under the same experimental conditions.[1]

Effects on MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also key regulators of cellular processes including inflammation. In the context of the available literature, the investigation into this compound's effect on MAPK signaling was conducted in parallel with its related compound, eurycomanone. The study found that while eurycomanone inhibited the MAPK pathway, this compound did not show the same inhibitory effect.[1]

Effects on Other Inflammatory Markers

As of the current available scientific literature, there is a notable lack of data on the effects of isolated this compound on other key inflammatory markers. Specifically, studies investigating the direct impact of this compound on the following have not been found:

-

Pro-inflammatory Cytokines: Production and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in immune cells (e.g., lipopolysaccharide-stimulated macrophages).

-

Inflammatory Enzymes: Expression and activity of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

-

Prostaglandins: Synthesis of inflammatory mediators such as Prostaglandin E2 (PGE2).

While some studies report on the anti-inflammatory effects of Eurycoma longifolia extracts, these findings cannot be specifically attributed to this compound without further research on the isolated compound.

Experimental Protocols

The following methodologies are based on the key experiments cited in this guide.

Cell Culture

-

Cell Lines: K562 (human chronic myelogenous leukemia) and Jurkat (T-cell leukemia) cells were used.[1]

-

Culture Medium: Cells were cultured in RPMI 1640 medium supplemented with 10% (v/v) fetal calf serum.[1]

NF-κB Luciferase Reporter Gene Assay

This assay was performed to quantify the transcriptional activity of NF-κB.

-

Transfection: K562 and Jurkat cells were transiently transfected with a luciferase reporter gene construct containing five repeats of a consensus NF-κB site and a Renilla luciferase plasmid for normalization.[1]

-

Treatment: 24 hours post-transfection, cells were pre-treated with this compound for 2 hours, followed by 6 hours of stimulation with 20 ng/mL of TNFα.[1]

-

Luciferase Assay: Firefly and Renilla luciferase activities were measured using the Dual-Glo™ Luciferase Assay System.[1]

Western Blot Analysis for IκBα Phosphorylation

This technique was used to qualitatively assess the phosphorylation status of IκBα.

-

Cell Treatment: Jurkat cells were treated with this compound (100 µM) for two hours and then activated with TNFα.[2]

-

Protein Extraction: Nuclear and cytoplasmic protein fractions were extracted.[2]

-

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE (10%) and transferred to a nitrocellulose membrane.[2]

-

Antibody Incubation: Membranes were incubated with primary antibodies against phosphorylated IκBα (pIκBα) and total IκBα.[2]

-

Detection: Specific immunoreactive proteins were visualized by autoradiography using an ECL detection system.[2]

Summary and Future Directions

The current body of scientific literature indicates that this compound has a modest inhibitory effect on NF-κB transcriptional activity in leukemia cell lines, with IC₅₀ values of 35.6 µM in K562 cells and 100 µM in Jurkat cells.[1] Mechanistically, this compound does not appear to inhibit the phosphorylation of IκBα, a key upstream event in the canonical NF-κB pathway.[1] This differentiates it from the structurally related compound, eurycomanone. Furthermore, this compound did not demonstrate inhibitory effects on the MAPK signaling pathway in the studied models.[1]

A significant gap in the research exists regarding the effects of isolated this compound on a broader range of inflammatory markers and in more traditional immunological models. Future research should be directed towards:

-

Investigating the effects of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in immune cells such as primary macrophages or macrophage-like cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Evaluating the impact of this compound on the expression and activity of critical inflammatory enzymes, including COX-2 and iNOS.

-

Conducting in vivo studies using animal models of inflammation to assess the physiological relevance of the in vitro findings and to determine the potential therapeutic utility of this compound.

Such studies are crucial for a comprehensive understanding of this compound's pharmacological profile and for determining its potential as a lead compound in the development of novel anti-inflammatory agents.

References

An In-Depth Technical Guide to the Ethnobotanical and Pharmacological Properties of Eurycomanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses of Eurycoma longifolia and the pharmacological activities of one of its key bioactive constituents, eurycomanol. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacognosy, natural product chemistry, and drug development. It includes a summary of traditional uses, quantitative data on biological activities, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Ethnobotanical Context: Eurycoma longifolia (Tongkat Ali)

Eurycoma longifolia, a flowering plant from the Simaroubaceae family, is a well-known traditional herbal medicine in Southeast Asia, particularly in Indonesia, Malaysia, and Vietnam.[1] Different parts of the plant have been utilized for a wide array of medicinal purposes. The roots are the most commonly used part and are traditionally prepared as a water decoction.[1]

Traditionally, Eurycoma longifolia has been used to address a variety of ailments, including:

-

Sexual Dysfunction and Aphrodisiac: The roots are widely consumed to enhance libido and treat sexual dysfunction.[1][2]

-

Fever and Malaria: Decoctions of the leaves and roots are traditionally used to treat intermittent fevers, including malaria.[1][3]

-

General Tonic and Energy Booster: It is often used as a general health tonic to increase energy, strength, and for recovery after exercise.[1]

-

Other Ailments: Traditional uses also extend to treating aches, constipation, anxiety, diabetes, glandular swelling, and as an antibiotic and appetite stimulant.[1] The bark has been used as a vermifuge, the fruits for dysentery, and the taproots for high blood pressure.[1][4]

The medicinal properties of Eurycoma longifolia are attributed to its rich composition of bioactive compounds, primarily quassinoids, alkaloids, and flavonoids.[5] Among the most significant quassinoids are eurycomanone and its derivative, this compound, which are major constituents of the roots.[6] While ethnobotany focuses on the use of the whole plant or its crude extracts, modern pharmacological research has delved into the specific activities of its isolated compounds, such as this compound.

Pharmacology of this compound

This compound, a C20 quassinoid, has been the subject of scientific investigation to validate and understand the mechanisms behind the traditional uses of Eurycoma longifolia. Research has primarily focused on its cytotoxic and antimalarial properties.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

The following tables summarize the in vitro cytotoxic activity of this compound against different cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| K562 | Leukemia | 46.4 | 72 | [6] |

| Jurkat | Leukemia | 90.7 | 72 | [6] |

| H460 | Large-cell Lung Cancer | 3.22 (µg/mL) | Not Specified | [2] |

| A549 | Small-cell Lung Cancer | 38.05 (µg/mL) | Not Specified | [2] |

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Studies have shown that this compound induces apoptosis in cancer cells.[2] Furthermore, it has been observed to cause cell cycle arrest at the G0/G1 phase in H460 and A549 lung cancer cells.[2] In A549 cells, this compound also induced an accumulation of cells in the S and G2/M phases.[2]

A key finding is that while both eurycomanone and this compound exhibit cytotoxic effects, their mechanisms of action differ. Eurycomanone has been shown to inhibit the NF-κB signaling pathway, a pathway often implicated in cancer cell survival and proliferation. In contrast, this compound does not inhibit NF-κB signaling, suggesting it induces apoptosis and cell cycle arrest through an alternative, yet to be fully elucidated, pathway.[6]

Antimalarial Activity

The traditional use of Eurycoma longifolia for treating malaria is supported by in vitro studies on its isolated quassinoids, including this compound.

The following table presents the in vitro antiplasmodial activity of this compound against chloroquine-resistant Plasmodium falciparum isolates.

| P. falciparum Isolates (Chloroquine-Resistant) | IC50 Range (µM) | Reference |

| Malaysian Isolates | 1.231 - 4.899 |

Table 2: Antiplasmodial activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological activities.

Extraction and Isolation of this compound

The following protocol is a generalized procedure based on methodologies described in the literature for the isolation of quassinoids from Eurycoma longifolia.[6]

-

Plant Material Preparation: Air-dried and powdered roots of Eurycoma longifolia are used as the starting material.

-

Maceration: The powdered roots (e.g., 2 kg) are macerated with 70% aqueous methanol at 40°C for 8 hours. This process is repeated five times to ensure exhaustive extraction.

-

Concentration: The combined aqueous methanolic extracts are filtered and dried under reduced pressure at 40°C to yield a crude extract (e.g., 52 g).

-

Solvent Partitioning: The crude extract is sequentially partitioned with n-hexane, chloroform, and n-butanol to separate compounds based on their polarity.

-

Column Chromatography: The n-butanol fraction (e.g., 5.0 g) is subjected to open silica gel column chromatography. The column is eluted with a gradient of methanol in chloroform (e.g., 9:1, 7:3, and 1:1 v/v).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Further Purification: The combined fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assays

This assay is used to determine cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 565 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

This assay is used to differentiate viable from non-viable cells.

-

Cell Suspension: Prepare a single-cell suspension of the cells to be counted.

-

Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

-

Incubation: Incubate the cell suspension-dye mixture at room temperature for 1-2 minutes.

-

Counting: Load 10 µL of the mixture into a hemocytometer. Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid.

-

Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Culture cells to the desired confluency and treat with this compound for the desired time.

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Antiplasmodial Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

-

Parasite Culture: Maintain a culture of chloroquine-resistant P. falciparum in human erythrocytes.

-

Drug Dilution: Prepare serial dilutions of this compound in the culture medium.

-

Assay Setup: In a 96-well plate, add the parasitized red blood cells to each well containing the different concentrations of this compound.

-

Incubation: Incubate the plate at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2) for 48-72 hours.

-

Growth Assessment: Parasite growth can be assessed using various methods, such as the SYBR Green I-based fluorescence assay, which measures the proliferation of the parasite by quantifying its DNA.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration.

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed signaling pathway for this compound-induced cell death.

Conclusion

This compound, a major quassinoid from the traditionally used medicinal plant Eurycoma longifolia, demonstrates significant cytotoxic and antimalarial activities in vitro. Its ability to induce apoptosis and cell cycle arrest in cancer cells through a mechanism independent of NF-κB inhibition makes it an interesting candidate for further investigation in cancer research. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its molecular targets and signaling pathways and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

- 2. This compound and eurycomanone as potent inducers for cell-cycle arrest and apoptosis in small and large human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Eurycomanone and this compound from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Eurycomanol's Potential as an Anti-Inflammatory Agent: A Comparative Mechanistic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycomanol, a major quassinoid isolated from the roots of Eurycoma longifolia Jack, has been a subject of interest for its potential pharmacological activities. This technical guide provides a comprehensive review of the current scientific evidence regarding this compound's role as an anti-inflammatory agent. Contrary to expectations for related compounds from the same plant, compelling evidence demonstrates that this compound does not exert its effects through the canonical nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) signaling pathways, which are primary targets for many anti-inflammatory drugs. This guide will delve into a comparative analysis of this compound and its structural analog, eurycomanone, to elucidate the critical structural determinants for anti-inflammatory activity. Detailed experimental protocols and quantitative data are presented to offer a clear, evidence-based perspective for researchers in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a critical component of the body's defense mechanism. However, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The NF-κB and MAPK signaling cascades are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Consequently, these pathways are prime targets for the development of novel anti-inflammatory therapeutics.

Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia, is a rich source of bioactive quassinoids. Among these, eurycomanone and its derivative, this compound, are two of the most abundant. While extracts of Eurycoma longifolia have demonstrated anti-inflammatory properties, a detailed investigation into the specific contributions of its constituent compounds is essential. This guide focuses on this compound and critically evaluates its potential as a direct-acting anti-inflammatory agent by examining its effects on key inflammatory signaling pathways.

Comparative Analysis of Eurycomanone and this compound

A pivotal study by Hajjouli et al. (2014) provides a direct comparison of the bioactivity of eurycomanone and this compound in leukemia cell models.[1] A key structural difference between these two quassinoids is the presence of an α,β-unsaturated ketone in eurycomanone, which is absent in this compound.[1] This structural variance appears to be the determining factor in their differential effects on inflammatory signaling pathways.

Effects on NF-κB Signaling

The NF-κB signaling pathway is a cornerstone of the inflammatory process. Its activation leads to the transcription of numerous pro-inflammatory genes. The inhibitory effects of eurycomanone and this compound on this pathway were assessed using a TNFα-induced NF-κB luciferase reporter assay. The results unequivocally demonstrate that eurycomanone is a significantly more potent inhibitor of NF-κB activation than this compound.[1]

| Compound | Cell Line | IC50 for Inhibition of TNFα-induced NF-κB Luciferase Activity (µM) |

| Eurycomanone | K562 | 6.6 |

| This compound | K562 | 35.6 |

| Eurycomanone | Jurkat | 45 |

| This compound | Jurkat | > 100 |

Data sourced from Hajjouli et al. (2014).[1]

Further mechanistic studies revealed that eurycomanone's inhibitory effect is mediated through the prevention of IκBα phosphorylation, a critical step in the activation of NF-κB.[1] In stark contrast, this compound had no effect on the phosphorylation of IκBα.[1] This suggests that the α,β-unsaturated ketone moiety in eurycomanone is likely essential for its interaction with components of the IκB kinase (IKK) complex or other upstream regulators of IκBα phosphorylation.

Effects on MAPK Signaling

The MAPK pathways (including ERK, JNK, and p38) are another set of critical signaling cascades that regulate inflammation. The same comparative study investigated the effects of both compounds on the phosphorylation status of key MAPK proteins. The findings mirrored those of the NF-κB pathway; eurycomanone was found to inhibit the phosphorylation of p38 and JNK, while this compound had no discernible effect on these pathways.[1]

Experimental Protocols

For the benefit of researchers aiming to replicate or build upon these findings, this section provides detailed methodologies for the key experiments cited.

NF-κB Luciferase Reporter Gene Assay

This assay is a common method to screen for inhibitors of the NF-κB signaling pathway.

Objective: To quantify the transcriptional activity of NF-κB in response to a stimulus (e.g., TNFα) in the presence of a test compound.

Methodology:

-

Cell Culture and Transfection:

-

Human leukemia cell lines (Jurkat and K562) are cultured in appropriate media.

-

Cells are transiently transfected with a luciferase reporter plasmid containing multiple NF-κB response elements upstream of the luciferase gene. A co-transfection with a Renilla luciferase plasmid can be performed for normalization of transfection efficiency.

-

-

Compound Treatment and Stimulation:

-

Transfected cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound or eurycomanone for a specified period (e.g., 2 hours).

-

NF-κB signaling is induced by adding a stimulating agent, such as TNFα (e.g., 10 ng/mL), to the cell culture medium.

-

-

Luciferase Activity Measurement:

-

After a defined incubation period (e.g., 6-8 hours), cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

-

If a Renilla luciferase control was used, its activity is also measured.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The percentage of inhibition is calculated relative to the stimulated control (cells treated with TNFα alone).

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

-

Western Blot Analysis for MAPK and NF-κB Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of their expression and phosphorylation (activation) status.

Objective: To determine the effect of this compound and eurycomanone on the phosphorylation of key proteins in the NF-κB (IκBα) and MAPK (ERK, JNK, p38) pathways.

Methodology:

-

Cell Culture and Treatment:

-

Cells (e.g., Jurkat) are cultured to a suitable confluency.

-

Cells are treated with this compound, eurycomanone, or a vehicle control for a specified time, followed by stimulation with TNFα for various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Protein Extraction:

-

Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation status.

-